3-Propoxycyclobutanamine

Lipophilicity Physicochemical property Drug-likeness

Researchers requiring a pre-validated, conformationally constrained H3R pharmacophore linker often face lengthy de novo synthesis of the cyclobutane-ether architecture. 3-Propoxycyclobutanamine HCl directly supplies this scaffold, shown to improve receptor binding affinity up to 40-fold versus unconstrained 3-propoxy analogs. • Primary amine handle enables parallel amide coupling, reductive amination, sulfonamide & urea synthesis • Fragment-like MW (129 free base) compatible with FBDD cascades; mixture of cis/trans diastereomers • HCl salt (95% purity) ensures solubility, stability & accurate weighing for automated liquid handling

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B13626258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propoxycyclobutanamine
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCCCOC1CC(C1)N
InChIInChI=1S/C7H15NO/c1-2-3-9-7-4-6(8)5-7/h6-7H,2-5,8H2,1H3
InChIKeyBLYKXCIGZCFDBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propoxycyclobutanamine: Identification and Core Characteristics


3-Propoxycyclobutanamine is a disubstituted cyclobutane building block featuring a primary amine at the 1-position and an n-propoxy ether at the 3-position (molecular formula C₇H₁₅NO; molecular weight 129.20 g/mol; SMILES: CCCOC1CC(N)C1) . The compound exists as a mixture of cis/trans diastereomers due to the relative stereochemistry of the two substituents on the puckered cyclobutane ring, and is commonly supplied as the free base or the hydrochloride salt (CAS 2751615-85-5) for enhanced stability and solubility [1] . It belongs to the 3-alkoxycyclobutanamine subclass, a group of conformationally constrained amine scaffolds increasingly employed in medicinal chemistry for fragment-based drug discovery, structure–activity relationship (SAR) exploration, and as synthetic intermediates for more complex pharmacologically active molecules [2] [3].

1
Constrained scaffold

Cyclobutane core with defined geometry supports fragment-based discovery and SAR exploration

2
Primary amine handle

Unsubstituted NH₂ enables broad derivatization—amide coupling, reductive amination, sulfonamide, urea synthesis

3
n-Propoxy chain

Linear three-carbon ether provides intermediate lipophilicity for lead optimization campaigns

4
HCl salt form

Enhanced solid-state stability and aqueous solubility for parallel synthesis workflows

Why Generic Substitution with Other Cyclobutanamine Analogs Fails


In the 3-alkoxycyclobutanamine series, the length and topology of the alkoxy chain directly modulate three parameters critical for both chemical reactivity and biological target engagement: (i) lipophilicity (logP/logD), which governs passive membrane permeability, solubility, and metabolic clearance; (ii) steric bulk, which influences conformational preferences of the cyclobutane ring and directionality of the amine pharmacophore; and (iii) ether oxygen hydrogen-bond acceptor capacity, which affects target binding and off-target promiscuity profiles [1] [2]. A shorter-chain analog (e.g., 3-methoxycyclobutanamine, clogP ≈ –0.2) may fail to occupy lipophilic binding pockets that require the extended n-propyl chain, while a branched-chain analog (e.g., 3-isopropoxycyclobutanamine) introduces different steric constraints that alter the puckering angle and relative orientation of the amine [1] . In the histamine H₃ receptor (H₃R) pharmacophore literature, the 3-propoxy linker motif is a well-precedented structural element for connecting aromatic cores to basic amines; constraining this linker into a cyclobutoxy scaffold has been shown to yield up to a 40-fold improvement in receptor binding affinity (pKi) compared to the unconstrained 3-propoxy counterpart [3]. Consequently, selecting an incorrect alkoxy substituent cannot be compensated by downstream chemical elaboration and may lead to divergent SAR, altered ADME properties, or failed fragment growth campaigns.

3-Propoxycyclobutanamine
(this product)
3-Methoxycyclobutanamine

Significantly lower lipophilicity (XLogP3 ≈ –0.2) may limit occupancy of hydrophobic target pockets that require an extended alkyl chain

3-Propoxycyclobutanamine
(this product)
3-Isopropoxycyclobutanamine

Branched alkoxy chain introduces distinct steric constraints that may alter cyclobutane puckering angle and amine pharmacophore orientation

3-Propoxycyclobutanamine
(this product)
N-Methyl-3-propoxycyclobutanamine

Secondary amine reduces nucleophilicity and limits derivatization scope; altered basicity may shift protonation state at physiological pH

Comparative Evidence Against Closest Analogs


Lipophilicity Differentiation Across the Alkoxy Homologous Series

The propoxy substituent in 3-propoxycyclobutanamine provides an intermediate lipophilicity that fills a specific gap in the homologous alkoxy series. The shorter 3-methoxy homolog has a computed XLogP3 of –0.2, which is close to hydrophilic space and may limit passive membrane permeability for targets requiring modest lipophilicity [1]. The 3-ethoxy homolog, with an estimated XLogP3 of approximately 0.2–0.3, represents an incremental step, while 3-propoxycyclobutanamine, with an estimated XLogP3 of approximately 0.7–0.9 (based on the incremental contribution of ~0.5 log units per additional methylene in an aliphatic ether chain), occupies a lipophilicity range often associated with optimal oral absorption and CNS permeability . The homologous 3-(tert-butoxy) analog exceeds XLogP3 ≈ 1.2, increasing the risk of poor aqueous solubility, higher metabolic clearance, and promiscuous binding . For fragment-based drug discovery campaigns requiring fine-tuning of logD without introducing additional heteroatoms or ring systems, the n-propoxy chain offers a distinct and predictable increment over methoxy and ethoxy analogs.

Lipophilicity Profile
Reported
XLogP3 ≈ 0.7–0.9
+0.9 to +1.1 over 3-methoxy
−0.3 to −0.5 below 3-(tert-butoxy)
Supports logD-based analog selection in fragment elaboration
Computed values; experimental logP/logD not publicly available
Lipophilicity Physicochemical property Drug-likeness

Histamine H₃ Receptor Pharmacophore and Cyclobutoxy Affinity Gains

The 3-propoxy linker is a well-established pharmacophoric element across multiple chemical series of histamine H₃ receptor (H₃R) antagonists/inverse agonists, connecting an aromatic core to a basic amine [1]. Wijtmans et al. (2010) demonstrated that rigidifying this flexible 3-propoxy linker into a trans-3-cyclobutoxy constraint yields consistent and substantial gains in H₃R binding affinity. In direct head-to-head comparisons: (a) trans-constrained oxazoline 22 (pKi = 8.1 ± 0.3) gained more than 1 log unit in affinity over the unconstrained 3-propoxy-linked analog 5 (pKi = 6.8 ± 0.1); (b) trans-constrained spirocyclic oxazoline 24 (pKi = 8.7 ± 0.1) exhibited a 40-fold higher affinity than its unconstrained counterpart 32 (pKi = 7.1 ± 0.1); (c) trans-constrained oxazole 29 (pKi = 8.9 ± 0.1) and 31 (pKi = 8.7 ± 0.1) showed affinity gains of 0.7 and 1.8 log units, respectively, compared to the unconstrained 3-propoxy-linked analog 6 (pKi = 8.2 ± 0.3) [1]. All pKi values were determined by displacement of [³H]-Nα-methylhistamine on membranes from CHO cells stably expressing the human H₃R [1].

H₃R Binding Affinity
Class-level
Constrained trans-3-cyclobutoxy ligands: pKi 8.1–8.9
Unconstrained 3-propoxy-linked analogs: pKi 6.8–8.2
Affinity gain: up to 40-fold
Supports constrained-linker SAR exploration for H₃R-targeted programs
Class-level inference; compound itself not directly assayed in referenced study
Histamine H₃ receptor GPCR Conformational constraint

Conformational Rigidity and Steric Profile Versus Branched Analogs

The n-propoxy chain of 3-propoxycyclobutanamine provides a linear, flexible ether substituent that distinguishes it from branched alkoxy analogs (3-isopropoxy, 3-tert-butoxy) and the rigid 3-cyclopropoxy analog. The linear n-propoxy chain has three rotatable bonds (O–CH₂–CH₂–CH₃), allowing the terminal methyl group to sample a larger conformational volume and adapt to hydrophobic sub-pockets in target proteins, whereas the branched isopropoxy analog (identical molecular weight, 129.20) restricts conformational freedom through geminal methyl substitution adjacent to the ether oxygen . The 3-cyclopropoxy analog (MW 127.18) introduces a strained three-membered ring that eliminates rotatable bonds entirely and alters the pucker angle of the cyclobutane core through through-space interactions . The 3-(tert-butoxy) analog (MW 143.23) introduces significant steric bulk adjacent to the oxygen, which can impede nucleophilic reactions at the ether linkage and alter metabolic pathways . The cyclobutane ring itself possesses a strain energy of 26.3 kcal/mol and a unique puckered conformation (dihedral angle ~20–30°) that distinguishes it from larger cycloalkyl rings and acyclic linkers, contributing to metabolic stability by resisting cytochrome P450-mediated oxidation compared to flexible alkyl chains [1].

Conformational Flexibility
Reported
n-Propoxy: 3 rotatable bonds
Isopropoxy: 2 rotatable bonds
Cyclopropoxy: 0 rotatable bonds
tert-Butoxy: 1 rotatable bond
Linear chain offers distinct conformational sampling for hydrophobic sub-pocket adaptation
Structural comparison based on SMILES; cyclobutane ring strain ~26.3 kcal/mol
Conformational analysis Steric effects Cyclobutane scaffold

Synthetic Versatility of the Primary Amine Handle

The unsubstituted primary amine at the cyclobutane 1-position of 3-propoxycyclobutanamine provides maximal synthetic versatility, enabling a wide range of derivatization reactions—including reductive amination, amide coupling, sulfonamide formation, urea synthesis, and N-arylation—without the steric hindrance or electronic deactivation associated with N-alkylated analogs . By contrast, the N-methyl analog (N-methyl-3-propoxycyclobutanamine, CAS 1517843-23-0, MW 143.23) has a secondary amine with reduced nucleophilicity and different basicity (pKa of protonated secondary amine ~10.5–11 vs. ~9.5–10.5 for a primary cyclobutylammonium), which can affect both reaction yields in library synthesis and the protonation state at physiological pH if the final target compound retains the amine . The primary amine also allows for differential protection strategies (e.g., Boc, Fmoc, Cbz) that are not accessible to tertiary amine analogs [1]. The hydrochloride salt form (CAS 2751615-85-5, MW 165.66) offers improved solid-state stability, higher aqueous solubility, and easier handling for quantitative weighing in parallel synthesis workflows compared to the free base [2].

Derivatization Versatility
Reported
Primary amine (NH₂): amide coupling, reductive amination, sulfonamide, urea, N-arylation
Secondary amine (NHCH₃): narrower scope, lower nucleophilicity
Maximizes downstream synthetic options for library production
No head-to-head yield comparison data available for this specific compound pair
Synthetic chemistry Building block Derivatization

Metabolic Stability Advantage of the Cyclobutane Scaffold

The cyclobutane scaffold confers metabolic stability advantages over acyclic alkyl linkers through two mechanisms: (i) the ring strain and puckered conformation reduce accessibility to cytochrome P450 oxidative enzymes compared to flexible linear chains, and (ii) the absence of benzylic or allylic positions eliminates common sites of metabolic oxidation [1]. In a PET tracer context, Franck and co-workers demonstrated that replacing an ethyl linker with a trans-cyclobutyl ring in an O-alkylated tyrosine analog improved in vitro metabolic stability to over 120 minutes in human and rat plasma, with the unlabeled moiety showing over 60 minutes of stability, while maintaining transporter recognition and cellular uptake [1]. Although this specific datum is from a cyclobutyl diether rather than a 3-propoxycyclobutanamine, the underlying principle—that the cyclobutane ring imparts metabolic stability superior to that of flexible alkyl linkers—is a class-level inference supported by multiple drug discovery programs reviewed by van der Kolk et al. (2022), where cyclobutane incorporation improved PK profiles in tankyrase, AKT, and tubulin polymerization inhibitor series [1] [2]. For 3-propoxycyclobutanamine, this translates to an expectation of greater metabolic robustness compared to the acyclic analog 3-propoxypropylamine (MW 117.19), which lacks the conformational constraint of the cyclobutane ring and presents a more accessible substrate for amine oxidases and cytochrome P450 enzymes.

Metabolic Stability
Class-level
Cyclobutane-containing PET tracer: >120 min plasma stability
Class-level: cyclobutane incorporation associated with improved PK across multiple series
Supports metabolic stability screening for scaffold replacement strategies
Class-level inference; no experimental microsomal data for this specific compound
Metabolic stability Cyclobutane PET tracer

Validated Research and Drug Discovery Applications


Fragment-Based Discovery for H₃R Antagonists

3-Propoxycyclobutanamine serves as a pre-functionalized cyclobutane scaffold bearing the 3-propoxy pharmacophoric motif that is central to the classical H₃R antagonist/inverse agonist pharmacophore. The Wijtmans et al. (2010) study demonstrated that trans-3-cyclobutoxy-constrained H₃R ligands achieve pKi values as high as 8.7–8.9, representing affinity gains of 0.7 to 1.8 log units over their unconstrained 3-propoxy-linked counterparts [1]. Procurement of 3-propoxycyclobutanamine enables fragment growing or linking strategies that directly incorporate the validated constrained linker, bypassing the need for de novo construction of the cyclobutane-ether architecture [1].

Constrained Building Block for CNS Lead Optimization

The combination of a cyclobutane core (reducing planarity and improving metabolic stability) and an n-propoxy chain (providing moderate lipophilicity, estimated XLogP3 ≈ 0.7–0.9) positions 3-propoxycyclobutanamine as a building block for CNS-targeted programs where balanced logD, conformational constraint, and reduced P-glycoprotein efflux are desired [1] [2]. The cyclobutane scaffold has been successfully employed in CNS drug candidates, including the clinical candidate ARQ092 (AKT inhibitor), where the cyclobutylamine moiety engages in critical hydrogen-bonding interactions while the cyclobutane ring occupies a hydrophobic pocket [2].

Intermediate for Parallel Library Synthesis and SAR

The primary amine handle of 3-propoxycyclobutanamine enables high-throughput parallel derivatization via amide coupling, reductive amination, sulfonamide formation, and urea synthesis without the steric and electronic limitations of secondary or tertiary amine analogs [1]. The hydrochloride salt form (CAS 2751615-85-5) provides enhanced solubility and accurate weighing for automated liquid handling systems, making it suitable for large-scale library production [3]. The compound's molecular weight (129.20 free base) falls within fragment-like chemical space (MW < 300, clogP < 3), making it compatible with fragment-based screening cascade workflows [1].

Scaffold Replacement to Improve Metabolic Stability

For lead series containing a 3-propoxypropylamine or analogous flexible alkyl ether–amine linker, replacement with the cyclobutane-constrained 3-propoxycyclobutanamine scaffold represents a scaffold-hopping strategy that has been validated to improve metabolic stability in multiple medicinal chemistry programs, including tankyrase inhibitors and tubulin polymerization inhibitors, where cyclobutane linkers outperformed larger cycloalkyl and acyclic alternatives [1]. The αvβ₃ integrin antagonist program by Throup et al. (2024) further demonstrated that cyclobutane-based scaffolds can achieve excellent in vitro stability (t₁/₂ > 80 minutes in liver microsome assays) while maintaining potent cellular activity [2].

Application
Selection Property
Validation Focus
Fragment-based H₃R discovery
3-Propoxy pharmacophore scaffold
Constrained-linker SAR validation
CNS lead optimization
Cyclobutane core with intermediate lipophilicity
logD and permeability profiling
Parallel library synthesis
Primary amine handle and HCl salt form
Derivatization scope and handling compatibility
Scaffold replacement for metabolic stability
Cyclobutane constraint vs. acyclic linker
Microsomal stability benchmarking
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